molecular formula C14H14N2O4S B6411058 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261968-73-3

3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411058
CAS RN: 1261968-73-3
M. Wt: 306.34 g/mol
InChI Key: OBKSZVLQYMPGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% (abbreviated as 3-AMSA) is an organic compound with the molecular formula C13H13NO4S2. It is a white crystalline solid that is soluble in water, ethanol and other polar solvents. It is used in research and laboratory applications as a reagent, as a reagent for synthesizing compounds, and as an inhibitor of enzymes.

Mechanism of Action

3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze reactions. It can also act as a substrate for enzyme assays, in which it is used to measure the activity of an enzyme.
Biochemical and Physiological Effects
3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins and thromboxane, which are important mediators of inflammation and blood clotting. In addition, 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the production of nitric oxide, which is an important signaling molecule.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, there are some limitations to using 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%. For example, its solubility in water is limited and it can be toxic at high concentrations. In addition, 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% can interact with other compounds, which can affect the results of experiments.

Future Directions

In the future, 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% could be used to study the effects of drugs and other compounds on the activity of enzymes involved in metabolism and signaling pathways. It could also be used to study the effects of environmental pollutants on biochemical and physiological processes. In addition, 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% could be used to study the effects of drugs and other compounds on gene expression and signal transduction. Finally, 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% could be used to develop new drugs and drug delivery systems.

Synthesis Methods

3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is synthesized by a process known as the Friedel-Crafts alkylation of toluene. The process begins by treating toluene with a strong acid catalyst, such as sulfuric acid, to form toluene sulfonic acid. The toluene sulfonic acid is then reacted with a primary amine, such as 3-methylsulfonylaminophenylbenzoic acid, to form 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%.

Scientific Research Applications

3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is used in scientific research in a variety of ways. It is used as a reagent in the synthesis of other compounds, such as peptides, peptidomimetics, and small molecule drugs. It is also used as an inhibitor of enzymes, such as cytochrome P450, and as a substrate for enzyme assays. In addition, 3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% is used in the study of biochemical processes, such as gene expression and signal transduction.

properties

IUPAC Name

3-amino-5-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-21(19,20)16-13-4-2-3-9(8-13)10-5-11(14(17)18)7-12(15)6-10/h2-8,16H,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKSZVLQYMPGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692061
Record name 5-Amino-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261968-73-3
Record name 5-Amino-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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